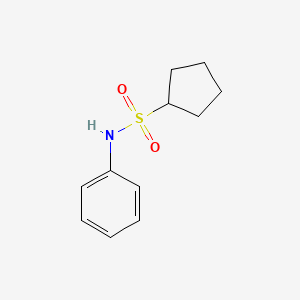

N-phenylcyclopentanesulfonamide

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

859318-36-8 |

|---|---|

Molekularformel |

C11H15NO2S |

Molekulargewicht |

225.31 g/mol |

IUPAC-Name |

N-phenylcyclopentanesulfonamide |

InChI |

InChI=1S/C11H15NO2S/c13-15(14,11-8-4-5-9-11)12-10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |

InChI-Schlüssel |

UFKSSDBKMPXHEH-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC(C1)S(=O)(=O)NC2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Synthetic Strategies and Methodologies for N Phenylcyclopentanesulfonamide and Its Analogues

Established Routes for Sulfonamide Formation

Traditional methods for creating the sulfonamide linkage have been the bedrock of pharmaceutical synthesis for decades. These routes are well-understood, reliable, and often serve as the benchmark for newer methodologies.

The most conventional and widely practiced method for synthesizing sulfonamides is the reaction between an amine and a sulfonyl halide, typically a sulfonyl chloride. rsc.orgresearchgate.net This reaction involves the nucleophilic attack of the amine (e.g., aniline) on the electrophilic sulfur atom of the sulfonyl chloride (e.g., cyclopentanesulfonyl chloride). libretexts.org The process is generally straightforward and effective but releases hydrogen chloride (HCl) as a byproduct, which necessitates the use of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid and drive the reaction to completion. researchgate.net

The general mechanism proceeds via a nucleophilic substitution pathway at the sulfur center. nih.gov Despite its utility, this method's primary limitation lies in the availability and stability of the requisite sulfonyl chloride precursors, which can be challenging to prepare and handle, sometimes requiring harsh or toxic reagents. rsc.orgresearchgate.net

Table 1: Representative Reaction of Amine with Sulfonyl Halide

| Amine | Sulfonyl Halide | Base | Product | Typical Conditions |

|---|---|---|---|---|

| Aniline (B41778) | Cyclopentanesulfonyl chloride | Pyridine | N-phenylcyclopentanesulfonamide | Inert solvent, 0°C to room temperature |

| Diisopropylamine | p-toluenesulfonyl chloride | Pyridine | N,N-diisopropyl-4-methylbenzenesulfonamide | Presence of a base catalyst researchgate.net |

To circumvent issues associated with the HCl byproduct in the classical method, a refined approach utilizes N-silylated amines. nih.gov In this strategy, the amine is first treated with a silylating agent, such as trimethylsilyl (B98337) chloride, to form an N-silylamine. This silylated intermediate then reacts smoothly with a sulfonyl halide. nih.govnih.gov

The primary advantage of this method is that the byproduct is a volatile and relatively inert silyl (B83357) halide (e.g., trimethylsilyl chloride), which can be easily removed from the reaction mixture. nih.govnih.gov This leads to high yields of the sulfonamide product under neutral conditions and can even be performed without a solvent. nih.gov The reaction works efficiently for preparing primary, secondary, and tertiary sulfonamides from a range of sulfonyl chlorides. nih.govnih.gov Competition experiments have shown that sulfonyl chlorides are significantly more reactive than sulfonyl fluorides in this process. nih.gov

Table 2: Synthesis of Sulfonamides using N-Silylamines and Sulfonyl Chlorides nih.gov

| N-Silylamine | Sulfonyl Chloride | Product | Yield | Conditions |

|---|---|---|---|---|

| N-(trimethylsilyl)aniline | Cyclopentanesulfonyl chloride | N-phenylcyclopentanesulfonamide | High | Acetonitrile, reflux, 1 hr |

| N,N-bis(trimethylsilyl)amine | p-toluenesulfonyl chloride | N-(trimethylsilyl)-p-toluenesulfonamide | Quantitative | Acetonitrile, reflux, 1 hr |

| N-(trimethylsilyl)allylamine | p-toluenesulfonyl chloride | N-allyl-p-toluenesulfonamide | Quantitative | Acetonitrile, reflux, 1 hr |

Oxidative coupling represents a significant departure from halide-based methods, offering a more atom-economical and environmentally benign pathway to sulfonamides. nih.govnih.gov These methods typically involve the direct coupling of thiols and amines, which are readily available and inexpensive starting materials. nih.govrsc.org The transformation is achieved using an oxidant that facilitates the formation of the sulfur-nitrogen bond.

A notable example is electrochemical oxidative coupling, where the reaction is driven entirely by electricity without the need for chemical oxidants or catalysts. nih.govnih.gov In this process, the thiol is first oxidized at the anode, often forming a disulfide intermediate, which then reacts with the amine to yield the sulfonamide. nih.govacs.org This technique is fast, often completed in minutes, and produces hydrogen gas as the only byproduct. nih.gov Other oxidative systems, such as those using I₂O₅ as a mediator, also enable the direct conversion of thiols and amines to sulfonamides under metal-free conditions. thieme-connect.com

Table 3: Electrochemical Oxidative Coupling of Thiols and Amines nih.govacs.org

| Thiol | Amine | Product | Yield | Key Features |

|---|---|---|---|---|

| Thiophenol | Cyclopentylamine | N-cyclopentylbenzenesulfonamide | Good | Catalyst-free, 5 min residence time |

| Cyclopentanethiol (B157770) | Aniline | N-phenylcyclopentanesulfonamide | Good | Environmentally benign, H₂ byproduct |

| p-Thiocresol | Ammonia | p-Toluenesulfonamide | Good | Broad substrate scope |

Novel and Green Synthetic Methodologies

Recent research has focused on developing more efficient, versatile, and sustainable methods for sulfonamide synthesis. These novel strategies often provide access to complex molecules that are difficult to prepare using established routes.

A powerful and modular approach to sulfonamides involves the reaction of organometallic reagents with specialized sulfur-nitrogen electrophiles. acs.org This method allows for the construction of the sulfonamide core from fundamental building blocks. Organometallic reagents, such as Grignard or organolithium reagents, serve as the source of the hydrocarbyl group (e.g., cyclopentyl). acs.orgorganic-chemistry.org

These nucleophiles react with a sulfur dioxide surrogate, such as the stable, easy-to-handle DABCO-bis(sulfur dioxide) complex (DABSO), to form a metal sulfinate in situ. nih.govacs.org This intermediate can then be trapped with an aminating agent to form the sulfonamide. organic-chemistry.org Alternatively, organometallic reagents can react directly with novel sulfinylamine reagents, such as N-Sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO), in a convenient one-step process to afford primary sulfonamides in good to excellent yields. acs.org This strategy avoids the need for pre-functionalized sulfur compounds like thiols or sulfonyl chlorides. nih.gov

Table 4: One-Pot Sulfonamide Synthesis from Organometallic Reagents acs.orgnih.gov

| Organometallic Reagent | Sulfur/Amine Source | Product Type | Key Advantage |

|---|---|---|---|

| Cyclopentylmagnesium bromide | DABSO, then amine/bleach | Secondary Sulfonamide | Modular, uses SO₂ surrogate |

| Phenyllithium | t-BuONSO | Primary Aryl Sulfonamide | Direct, one-step process |

| (Hetero)aryl Grignard | t-BuONSO | Primary (Hetero)aryl Sulfonamide | High functional group tolerance |

Metal-catalyzed cross-coupling reactions have revolutionized the synthesis of N-aryl sulfonamides by providing a direct route to form the N-C(aryl) bond. thieme-connect.com This approach is particularly valuable for synthesizing analogues of N-phenylcyclopentanesulfonamide. The reaction typically involves coupling a pre-formed sulfonamide (e.g., cyclopentanesulfonamide) with an aryl halide or pseudohalide. nih.govnih.gov

Catalytic systems based on palladium, copper, and nickel are commonly employed. nih.govnih.gov Copper-catalyzed methods, for instance, can effectively couple a wide range of primary and secondary sulfonamides with (hetero)aryl bromides and chlorides. nih.gov More recently, nickel catalysis has emerged as a powerful alternative, enabling the C-N cross-coupling of sulfonamides with challenging (hetero)aryl chlorides using air-stable pre-catalysts. nih.gov These methods often exhibit broad substrate scope and high functional group tolerance, allowing for the late-stage functionalization of complex molecules. nih.govnih.gov

Table 5: Metal-Catalyzed N-Arylation of Sulfonamides

| Sulfonamide | Aryl Halide | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Cyclopentanesulfonamide | Chlorobenzene | (PhPAd-DalPhos)NiCl(o-tol) | N-phenylcyclopentanesulfonamide | nih.gov |

| Methanesulfonamide | Bromobenzene | Cu₂O / Oxalamide Ligand | N-phenylmethanesulfonamide | nih.gov |

| Benzenesulfonamide | Aryl Iodide | Pd Catalyst / DABSO | N,N-diaryl sulfonamides | rsc.org |

Flow Chemistry Applications in Sulfonamide Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organic compounds, including sulfonamides, offering advantages such as enhanced safety, scalability, and process control. The synthesis of sulfonamides in a flow regime typically involves the reaction of a sulfonyl chloride with an amine in a continuous reactor system. This approach allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purities of the final products.

While specific examples of the flow synthesis of N-phenylcyclopentanesulfonamide are not prevalent in the literature, the general principles of flow sulfonamide synthesis are well-established and can be extrapolated. A typical flow setup would involve pumping streams of cyclopentanesulfonyl chloride and aniline (or their respective solutions) to a mixing point, followed by their passage through a heated reactor coil to facilitate the reaction. The product stream can then be collected, and in more advanced setups, purification can be integrated into the flow process.

The benefits of employing flow chemistry for the synthesis of N-phenylcyclopentanesulfonamide and its analogues would include:

Improved Safety: The small reactor volumes inherent to flow chemistry mitigate the risks associated with handling reactive intermediates like sulfonyl chlorides.

Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat and mass transfer, leading to better reaction control and selectivity.

Rapid Optimization: Flow systems enable rapid screening of reaction conditions, facilitating the optimization of the synthesis of new analogues.

Scalability: Scaling up production in a flow system is often more straightforward than in traditional batch processes, involving running the system for longer durations or using parallel reactors.

The table below summarizes the key aspects of applying flow chemistry to sulfonamide synthesis, which are applicable to the target compound.

| Parameter | Description | Advantages in Flow Synthesis |

| Reactants | Cyclopentanesulfonyl chloride, Aniline (or substituted anilines) | Precise stoichiometric control, safe handling of reactive intermediates. |

| Solvent | Aprotic solvents like THF, MeCN, or DCM | Efficient mixing and dissolution of reactants. |

| Reactor | Microreactor or packed-bed reactor | High surface-area-to-volume ratio, excellent heat and mass transfer. |

| Temperature | Optimized for reaction rate and selectivity | Precise temperature control prevents side reactions and decomposition. |

| Residence Time | Controlled by flow rate and reactor volume | Allows for fine-tuning of reaction conversion and yield. |

| Pressure | Can be controlled with a back-pressure regulator | Enables reactions to be run above the boiling point of the solvent. |

Derivatization and Structural Modification of the N-phenylcyclopentanesulfonamide Scaffold

The N-phenylcyclopentanesulfonamide scaffold offers multiple points for derivatization, allowing for the systematic exploration of structure-activity relationships. The primary sites for modification are the cyclopentane (B165970) ring and the N-aryl group.

Strategies for Cyclopentane Ring Functionalization

Functionalization of the cyclopentane ring can introduce a variety of substituents, altering the steric and electronic properties of the molecule. While direct functionalization of the cyclopentane ring in N-phenylcyclopentanesulfonamide is not extensively documented, methods developed for other cyclopentane-containing molecules can be considered.

A notable strategy for the functionalization of cycloalkanes is palladium-catalyzed C-H activation. For instance, a method for the transannular γ-C–H arylation of cycloalkane carboxylic acids has been reported. nih.gov This approach, while demonstrated on a different functional group, highlights the potential for selective C-H functionalization of the cyclopentane ring. Adapting such a strategy to the N-phenylcyclopentanesulfonamide scaffold could involve directing group-assisted C-H activation, where the sulfonamide group or a pre-installed functional group on the cyclopentane ring directs the palladium catalyst to a specific C-H bond.

The table below outlines potential strategies for cyclopentane ring functionalization based on established synthetic methodologies.

| Functionalization Strategy | Description | Potential Application to N-phenylcyclopentanesulfonamide |

| Palladium-Catalyzed C-H Activation | Direct conversion of a C-H bond to a C-C, C-N, or C-O bond using a palladium catalyst and a suitable directing group. | Introduction of aryl, alkyl, or heteroatom substituents at specific positions on the cyclopentane ring. |

| Radical Halogenation | Introduction of a halogen atom (e.g., Br, Cl) onto the cyclopentane ring using radical initiators, which can then be further functionalized. | The halogenated intermediate can undergo nucleophilic substitution or cross-coupling reactions to introduce diverse functionalities. |

| Synthesis from Functionalized Cyclopentane Precursors | Starting the synthesis with a pre-functionalized cyclopentane derivative (e.g., a cyclopentanol (B49286) or cyclopentanone) allows for the introduction of functionality at a specific position. | Provides a more controlled approach to the synthesis of specific isomers of functionalized N-phenylcyclopentanesulfonamides. |

N-Aryl Substitution Patterns and Effects

Modification of the N-aryl ring is a common strategy for tuning the properties of N-aryl sulfonamides. The introduction of substituents on the phenyl ring can significantly impact the compound's electronic properties, lipophilicity, and steric profile. The synthesis of N-aryl substituted analogues of N-phenylcyclopentanesulfonamide would typically involve the reaction of cyclopentanesulfonyl chloride with a appropriately substituted aniline.

The nature and position of the substituent on the aryl ring can have a profound effect on the chemical and biological properties of the molecule. For example, electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) can increase the acidity of the sulfonamide N-H bond, while electron-donating groups (e.g., -OCH₃, -CH₃) would have the opposite effect. These electronic effects can influence the molecule's ability to participate in hydrogen bonding and other intermolecular interactions.

The table below illustrates the potential effects of different substitution patterns on the N-aryl ring of N-phenylcyclopentanesulfonamide.

| Substituent Position | Substituent Type | Potential Effects |

| Ortho | Bulky groups (e.g., -tBu) | Can induce steric hindrance around the sulfonamide bond, potentially affecting its conformation and reactivity. |

| Meta | Electron-withdrawing or donating groups | Can modulate the electronic properties of the entire molecule without significant steric impact on the sulfonamide group. |

| Para | Electron-withdrawing or donating groups | Can have a strong influence on the electronic properties and can also serve as a point for further functionalization. |

Reaction Mechanisms Governing N Phenylcyclopentanesulfonamide Formation and Transformation

Nucleophilic Substitution Pathways at Sulfur (SAN, SN2)

The most conventional synthesis of N-phenylcyclopentanesulfonamide involves the reaction of cyclopentanesulfonyl chloride with aniline (B41778). This transformation is a classic example of nucleophilic substitution at a tetracoordinate sulfur atom. Two primary mechanistic pathways are generally considered for this type of reaction: a stepwise addition-elimination (SAN) mechanism and a concerted bimolecular nucleophilic substitution (SN2) mechanism.

The addition-elimination (SAN) pathway involves the initial attack of the nucleophile (aniline) on the electrophilic sulfur atom of the cyclopentanesulfonyl chloride. This leads to the formation of a transient, pentacoordinate trigonal bipyramidal intermediate. nih.gov In this intermediate, the incoming nucleophile and the leaving group (chloride) typically occupy the apical positions. nih.gov This intermediate then collapses by expelling the leaving group to yield the final N-phenylcyclopentanesulfonamide product. Extensive kinetic studies on the reactions of arenesulfonyl chlorides support the formation of such intermediates in many cases. nih.gov

Alternatively, the reaction can proceed via a concerted SN2-type mechanism . In this pathway, the formation of the new nitrogen-sulfur bond and the cleavage of the sulfur-chlorine bond occur simultaneously through a single transition state. nih.govwikipedia.org This mechanism is analogous to the well-known SN2 reaction at a carbon center and results in an inversion of configuration at the sulfur atom. nih.govlibretexts.org The reaction is considered bimolecular as both the sulfonyl chloride and the amine are involved in the rate-determining step. wikipedia.orgyoutube.com The nature of the reactants, solvent, and reaction conditions can influence which pathway is dominant. For instance, less reactive sulfonyl derivatives or more powerful nucleophiles may favor the concerted SN2 process, while the presence of ortho substituents on arenesulfonyl chlorides has been shown to surprisingly accelerate substitution, suggesting a more complex mechanism than simple steric hindrance would predict for an SN2 reaction. nih.gov

The table below summarizes the key distinctions between these two nucleophilic substitution pathways at a sulfonyl sulfur center.

| Feature | Addition-Elimination (SAN-like) | Concerted (SN2-like) |

| Intermediates | Involves a discrete, pentacoordinate sulfur intermediate. nih.govnih.gov | Proceeds through a single transition state with no intermediate. wikipedia.org |

| Rate-Determining Step | Can be either the formation or the breakdown of the intermediate. | The concerted bond-forming/bond-breaking step. youtube.com |

| Stereochemistry | Can lead to retention or inversion, depending on the lifetime and structure of the intermediate. | Results in inversion of configuration at the sulfur center. nih.gov |

| Molecularity | Can exhibit complex kinetics, but often presents as bimolecular. | Bimolecular; the rate depends on the concentration of both reactants. wikipedia.org |

Radical Mechanisms in Sulfonamide Synthesis

Beyond traditional nucleophilic substitution, radical-mediated reactions offer alternative pathways for the synthesis of sulfonamides, including N-phenylcyclopentanesulfonamide. These methods typically involve the generation of highly reactive sulfonyl or thiyl radical intermediates. rsc.orgnih.gov

A plausible radical-based synthesis could involve the oxidative coupling of cyclopentanethiol (B157770) with aniline. The mechanism for such a transformation generally proceeds through several key steps. First, a thiyl radical (cyclopentylthiyl radical) is generated from the corresponding thiol, often using an oxidant like iodine in the presence of an initiator or through electrochemical oxidation. rsc.orgacs.org This thiyl radical can then react with the amine. Subsequent oxidation steps, potentially involving a sulfinamide intermediate, lead to the formation of the final sulfonamide product. rsc.org

Another approach involves the generation of a sulfonyl radical. This can be achieved from various precursors. For example, arenediazonium salts can react with sulfur dioxide surrogates like DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) to form a sulfonyl radical, which is then trapped by an amine. thieme-connect.com More recently, photocatalytic methods have been developed that can convert pre-formed sulfonamides into sulfonyl radical intermediates, allowing for further functionalization. nih.gov This strategy highlights the dual role of the sulfonamide group, not just as a final product but also as a handle for subsequent radical-based transformations. nih.gov

The key steps in a generalized radical-mediated sulfonamide synthesis are outlined below.

| Step | Description | Intermediate Species |

| 1. Radical Generation | Formation of a reactive radical from a sulfur-containing precursor (e.g., thiol, diazonium salt). rsc.orgthieme-connect.com | Thiyl radical (RS•) or Sulfonyl radical (RSO₂•) |

| 2. Radical Coupling/Reaction | The generated radical reacts with an amine source. rsc.org | Aminium radical or adduct |

| 3. Oxidation/Transformation | The resulting intermediate undergoes one or more oxidation steps to form the stable S(VI) sulfonamide linkage. rsc.orgacs.org | Sulfinamide or related species |

| 4. Product Formation | Final formation of the sulfonamide product. | N-phenylcyclopentanesulfonamide |

These radical pathways are valuable because they often tolerate a wide range of functional groups and can proceed under mild conditions, sometimes avoiding the use of the often unstable sulfonyl chloride precursors. rsc.orgthieme-connect.com

Mechanistic Insights into Stereoselective Sulfonylation Reactions

Achieving stereocontrol in the synthesis of sulfonamides is a significant challenge, particularly when a chiral center is present, as could be the case in a substituted N-phenylcyclopentanesulfonamide. Mechanistic studies into stereoselective reactions provide crucial insights into how to control the three-dimensional arrangement of atoms in the final product.

A prominent strategy for achieving high stereoselectivity is the addition of sulfur-based nucleophiles to chiral electrophiles. For instance, the addition of lithiated sulfonamides to chiral N-sulfinyl imines has been shown to produce β-amino sulfonamides with excellent yield and diastereoselectivity. acs.orgacs.org The stereochemical outcome of this reaction is often explained by an open transition state model. acs.orgacs.org In this model, the sulfonyl anion attacks a specific face of the carbon-nitrogen double bond of the imine. The stereochemistry is controlled by the steric and electronic properties of the substituents on both the imine and the incoming nucleophile, which orient themselves to minimize steric hindrance in the transition state. acs.org

For a molecule like N-phenylcyclopentanesulfonamide, if the cyclopentane (B165970) ring were to contain a stereocenter, its configuration could influence the approach of the amine during a nucleophilic substitution reaction, potentially leading to a mixture of diastereomers. Conversely, transformations on a pre-formed chiral N-phenylcyclopentanesulfonamide could be directed by the existing stereocenter. While specific studies on N-phenylcyclopentanesulfonamide are not prevalent, the principles derived from related systems are directly applicable. The synthesis of chiral sulfonamides often relies on the use of chiral starting materials or chiral catalysts to guide the stereochemical outcome of the S-N bond-forming reaction.

Investigation of Catalytic Cycles in N-Sulfonamide Formation

The development of catalytic methods for sulfonamide synthesis is a major area of research, aimed at improving efficiency, reducing waste, and operating under milder conditions. Understanding the catalytic cycles involved is key to optimizing these reactions.

One important catalytic approach is the electrochemical oxidative coupling of thiols and amines. acs.org For the synthesis of N-phenylcyclopentanesulfonamide, this would involve cyclopentanethiol and aniline. The proposed catalytic cycle begins with the electrochemical oxidation of the thiol to form a disulfide. The amine is then also oxidized to an aminium radical cation. acs.org This highly reactive radical intermediate attacks the disulfide, leading to the formation of a sulfenamide. Two further consecutive oxidation steps convert the sulfenamide, likely via a sulfinamide intermediate, into the final sulfonamide product. This process is driven by electricity and avoids the need for chemical oxidants. acs.org

Another class of catalytic reactions involves the use of Lewis acids to activate sulfonyl derivatives. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to effectively catalyze the reaction between sulfonyl fluorides and amines. nih.gov The proposed mechanism suggests that the Lewis acidic calcium cation coordinates to the sulfonyl oxygen atoms and/or the fluorine atom. This coordination increases the electrophilicity of the sulfur atom, making it more susceptible to attack by the amine nucleophile. nih.gov This method is advantageous as it allows for the use of sulfonyl fluorides, which are often more stable and easier to handle than the corresponding chlorides.

A representative catalytic cycle for Lewis acid-mediated sulfonamide formation is shown below:

Catalytic Cycle for Ca(NTf₂)₂-Mediated Sulfonamide Synthesis

Activation: The Lewis acid [Ca(NTf₂)₂] coordinates to the sulfonyl fluoride, increasing the electrophilicity of the sulfur atom.

Nucleophilic Attack: The amine (aniline) attacks the activated sulfur center.

Product Formation: The sulfonamide (N-phenylcyclopentanesulfonamide) is formed.

Catalyst Regeneration: The Lewis acid is released and can enter another catalytic cycle.

These catalytic approaches represent modern, efficient alternatives to classical methods for the synthesis of N-phenylcyclopentanesulfonamide and other sulfonamides.

Advanced Spectroscopic and Crystallographic Characterization Methodologies for N Phenylcyclopentanesulfonamide and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Elucidation and Dynamics

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in both solution and the solid state. researchgate.netresearchgate.net It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C, allowing for the mapping of atomic connectivity and the study of molecular motion over various timescales. researchgate.netmuni.cz

In solution, high-resolution NMR techniques are used to confirm the constitutional isomer of N-phenylcyclopentanesulfonamide. One-dimensional ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments like COSY, HSQC, and HMBC, are employed to assign every proton and carbon signal to its specific position within the molecule. nd.edu

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the N-H proton, and the protons of the cyclopentyl ring. The chemical shift, multiplicity (splitting pattern), and integration of these signals provide definitive evidence for the structure. For instance, the N-H proton typically appears as a singlet, which disappears upon D₂O exchange. The aromatic protons exhibit complex splitting patterns in the aromatic region of the spectrum, while the cyclopentyl protons appear as multiplets in the aliphatic region.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The chemical shifts of the carbons in the phenyl ring, the cyclopentyl ring, and the carbonyl group (if a derivative) are diagnostic of their local electronic environment. nih.gov Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for N-phenylcyclopentanesulfonamide Note: Predicted values are based on standard chemical shift ranges for similar functional groups. Actual experimental values may vary based on solvent and other conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | ¹H Multiplicity |

|---|---|---|---|

| N-H | ~8.0-9.0 | N/A | Singlet (s) |

| Aromatic C-H (ortho) | ~7.2-7.4 | ~120-125 | Doublet (d) |

| Aromatic C-H (meta) | ~7.0-7.2 | ~128-130 | Triplet (t) |

| Aromatic C-H (para) | ~7.1-7.3 | ~124-127 | Triplet (t) |

| Aromatic C-ipso (C-N) | N/A | ~138-142 | N/A |

| Aromatic C-ipso (C-S) | N/A | ~135-140 | N/A |

| Cyclopentyl CH-S | ~3.5-4.0 | ~60-65 | Multiplet (m) |

While solution-state NMR averages out anisotropic interactions like chemical shift anisotropy and dipolar couplings, solid-state NMR (ssNMR) measures them. This provides valuable information on molecular dynamics, polymorphism, and intermolecular interactions within the crystal lattice. muni.cznih.gov For N-phenylcyclopentanesulfonamide, ssNMR can reveal the presence of different conformers, characterize the hydrogen bonding involving the sulfonamide N-H group, and probe the dynamics of the phenyl and cyclopentyl rings, such as ring flips or rotations. nih.gov Combining ssNMR with molecular dynamics (MD) simulations can yield detailed models of domain orientations and movements within the molecule. nih.govnih.gov

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Intermolecular Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational energy levels of a molecule. mdpi.com These techniques are highly sensitive to the types of chemical bonds present and are therefore excellent for functional group identification. aps.orgnih.gov They are complementary, as some vibrational modes may be strong in IR and weak or absent in Raman, and vice versa. aps.org

For N-phenylcyclopentanesulfonamide, key functional groups produce characteristic absorption bands. The N-H stretching vibration is typically observed in the IR spectrum around 3300-3500 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the sulfonyl group (SO₂) give rise to two strong bands, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. The positions of these bands can provide insight into intermolecular interactions, such as hydrogen bonding involving the N-H and SO₂ groups. nih.gov Aromatic C-H and C=C stretching vibrations, as well as aliphatic C-H stretches, will also be present. nih.gov Low-frequency Raman spectroscopy can be particularly useful for analyzing the collective vibrational modes of the crystal lattice. mdpi.com

Table 2: Characteristic Vibrational Frequencies for N-phenylcyclopentanesulfonamide

| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | 3300 - 3500 | 3300 - 3500 | Medium-Strong (IR) |

| Aromatic C-H Stretch | 3000 - 3100 | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 3000 | 2850 - 3000 | Medium |

| SO₂ Asymmetric Stretch | 1300 - 1350 | 1300 - 1350 | Strong (IR) |

| SO₂ Symmetric Stretch | 1140 - 1160 | 1140 - 1160 | Strong (IR) |

| C-N Stretch | 1200 - 1350 | 1200 - 1350 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and deduce its structure by analyzing how it fragments. wikipedia.org In electron ionization (EI) or electrospray ionization (ESI), the molecule is ionized to form a molecular ion (M⁺ or [M+H]⁺), the mass-to-charge ratio (m/z) of which confirms the molecular weight. nd.edulibretexts.org

Aromatic sulfonamides exhibit characteristic fragmentation patterns. nih.gov Upon collision-induced dissociation, a common and diagnostic fragmentation pathway is the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 mass units. nih.gov This occurs via a rearrangement where the nitrogen atom displaces the SO₂ group. Other fragmentations can include cleavage of the C-S bond and the S-N bond, as well as fragmentation of the cyclopentyl ring. Analyzing these patterns allows for unambiguous confirmation of the sulfonamide structure. wikipedia.orgyoutube.com

Table 3: Predicted Mass Spectrometry Fragmentation for N-phenylcyclopentanesulfonamide (Molecular Weight: 225.31 g/mol )

| Ion | Predicted m/z | Identity/Origin |

|---|---|---|

| [M+H]⁺ | 226.3 | Protonated Molecular Ion |

| [M]⁺˙ | 225.3 | Molecular Ion |

| [M - SO₂]⁺ | 161.3 | Loss of Sulfur Dioxide |

| [C₅H₉SO₂]⁺ | 133.2 | Cyclopentanesulfonyl cation |

| [C₆H₅NH]⁺ | 92.1 | Anilino fragment |

| [C₆H₅]⁺ | 77.1 | Phenyl cation |

X-ray Diffraction (XRD) for Crystal Structure Determination and Packing Analysis

X-ray diffraction on a crystalline sample provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. libretexts.org It allows for the determination of unit cell dimensions, bond lengths, bond angles, and torsional angles with very high precision. carleton.edu

For N-phenylcyclopentanesulfonamide, growing a suitable single crystal allows for analysis by single-crystal X-ray diffraction. carleton.edu This technique can unambiguously determine the molecular conformation, including the relative orientation of the phenyl and cyclopentyl rings, and the geometry around the sulfur atom, which is typically tetrahedral. openaccessjournals.com

The analysis also reveals the details of the crystal packing, which is governed by intermolecular forces such as hydrogen bonds and van der Waals interactions. researchgate.netnih.gov In the case of N-phenylcyclopentanesulfonamide, the N-H proton of the sulfonamide can act as a hydrogen bond donor, while the sulfonyl oxygens can act as acceptors, often leading to the formation of hydrogen-bonded dimers or chains in the crystal lattice. openaccessjournals.comresearchgate.net This detailed structural information is crucial for understanding the physicochemical properties of the solid material.

Table 4: Representative Crystallographic Data for a Sulfonamide Derivative Note: Data is representative and based on published structures of similar sulfonamide compounds. openaccessjournals.comresearchgate.net

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic / Orthorhombic |

| Space Group | P2₁/c or Pbca |

| a (Å) | 7.0 - 10.0 |

| b (Å) | 10.0 - 15.0 |

| c (Å) | 10.0 - 20.0 |

| α (°) | 90 |

| β (°) | 90 - 105 |

| γ (°) | 90 |

| S=O Bond Length (Å) | 1.42 - 1.44 |

| S-N Bond Length (Å) | 1.64 - 1.66 |

| S-C Bond Length (Å) | 1.75 - 1.77 |

| C-S-N Bond Angle (°) | 106 - 108 |

Table 5: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| N-phenylcyclopentanesulfonamide |

| N-(phenyl)-2,2-dichloroacetamide |

| Sulfur dioxide |

| anilino fragment |

| Phenyl cation |

| Cyclopentyl cation |

Powder X-ray Diffraction for Polymorphism and Solid-State Forms

Powder X-ray Diffraction (PXRD) is a fundamental and powerful non-destructive analytical technique for the characterization of solid-state materials in the pharmaceutical industry. lqa.comintertek.com It is instrumental in identifying crystalline phases, determining the degree of crystallinity, and detecting polymorphism, which is the ability of a compound to exist in two or more crystalline forms. nih.govresearchgate.net Different polymorphs of an active pharmaceutical ingredient (API) can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, making their characterization and control critical during drug development and manufacturing. nih.govrigaku.com

The utility of PXRD in the structural analysis of sulfonamides is exemplified by the study of (RS)-trichlormethiazide, a diuretic drug. scispace.com Although a single crystal suitable for single-crystal X-ray diffraction was not available, researchers successfully determined its crystal structure from high-resolution laboratory powder X-ray diffraction data. The powder pattern was indexed to a triclinic unit cell, and the structure was solved and refined using the Rietveld method. scispace.com This demonstrates the capability of PXRD to elucidate the three-dimensional atomic arrangement in a crystalline solid even when single crystals cannot be grown.

The crystallographic data obtained for (RS)-trichlormethiazide from PXRD is summarized in the interactive table below.

| Crystal Data and Structure Refinement for (RS)-trichlormethiazide | |

| Empirical Formula | C₈H₈Cl₃N₃O₄S₂ |

| Formula Weight | 380.66 |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 8.431 (1) Åb = 8.8919 (9) Åc = 9.720 (2) Åα = 91.30 (1)°β = 106.07 (2)°γ = 97.19 (1)° |

| Volume | 693.4 (2) ų |

| Z | 2 |

This table presents the crystallographic data for (RS)-trichlormethiazide, a related sulfonamide, as specific data for N-phenylcyclopentanesulfonamide is not publicly available.

Furthermore, PXRD is indispensable for identifying and distinguishing between different polymorphic forms of a sulfonamide. For instance, studies on sulfamethoxazole (B1682508) have shown that different polymorphs produce distinct PXRD patterns. researchgate.net These differences manifest as variations in the positions (2θ values) and relative intensities of the diffraction peaks. researchgate.net By comparing the experimental PXRD pattern of a sample to reference patterns of known polymorphs, one can identify the specific solid-state form present and detect any polymorphic impurities. creative-biostructure.com

Theoretical and Computational Chemistry Approaches Applied to N Phenylcyclopentanesulfonamide

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure and Reactivity

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are fundamental in understanding the electronic structure and reactivity of N-phenylcyclopentanesulfonamide. These calculations provide detailed information about molecular orbitals, charge distribution, and vibrational frequencies. researchgate.net

DFT has been employed to characterize molecules with similar sulfonamide scaffolds, such as N-phenyl-o-benzenedisulfonimide. researchgate.net In such studies, vibrational analysis helps in assigning infrared and Raman spectral bands. researchgate.net For instance, diagnostic sulfonyl stretching vibrations are key indicators of the sulfonamide group's environment. researchgate.net The calculation of NMR chemical shifts, often using a solvation model like the Conductor-like Polarizable Continuum Model (CPCM), allows for a direct comparison with experimental data, validating the computational model. researchgate.net The choice of the functional and basis set, for example, B3LYP/cc-pVTZ, is crucial for achieving good agreement between theoretical and experimental values. researchgate.net

Furthermore, Natural Bond Orbital (NBO) analysis can reveal important information about intramolecular interactions, such as electron delocalization energies, which can be significant in understanding the molecule's stability and electronic properties. researchgate.net These computational approaches are powerful tools for predicting the properties of complex molecules with high precision, including their structural, electrical, and magnetic characteristics. nsrrc.org.tw

Molecular Docking Studies for Ligand-Target Interactions and Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. nih.govnih.govmdpi.commdpi.com This method is instrumental in understanding the interactions that govern the binding affinity and selectivity of N-phenylcyclopentanesulfonamide and related compounds. nih.govnih.gov

For sulfonamide-based compounds, a common target is the enzyme family of carbonic anhydrases (CAs), some of which are overexpressed in tumors. nih.govnih.gov Docking studies can elucidate the binding pattern and affinity of these inhibitors within the active site of various CA isoforms like hCA II, IV, IX, and XII. nih.gov The binding affinity is often expressed as a docking score or binding energy, with more negative values indicating a stronger interaction. nih.gov For instance, studies on other N-substituted sulfonamides have shown binding affinities ranging from -6.8 to -8.2 kcal/mol. nih.gov

These studies can reveal key interactions, such as the coordination of the sulfonamide group with the zinc ion in the CA active site and hydrogen bonding with surrounding amino acid residues. nih.gov The "tail approach," where different molecular fragments are added to a core scaffold, is often used in conjunction with docking to optimize binding interactions and improve potency and selectivity. nih.gov The results from docking can guide the design of new derivatives with enhanced activity. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of conformational changes and the stability of protein-ligand complexes over time. nih.govresearchgate.netmdpi.comyoutube.com

Protein-Ligand Complex Stability and Flexibility Simulations

MD simulations are crucial for assessing the stability of a ligand's binding pose obtained from docking studies. nih.gov By simulating the protein-ligand complex in a solvated environment, researchers can observe whether the ligand remains in its initial binding mode or if it undergoes significant conformational changes. nih.gov These simulations can reveal the flexibility of different parts of the protein upon ligand binding and identify key residues that contribute to the stability of the complex. mdpi.com

The analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the simulation time is a common way to assess the stability of the complex. A stable RMSD suggests that the complex has reached equilibrium. Furthermore, binding free energy calculations, such as those using the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method, can be performed on the MD trajectory to estimate the binding affinity, providing a more accurate prediction than docking scores alone. mdpi.com

Solvent Effects on Molecular Conformation Studies

The solvent environment can significantly influence the conformation of a molecule. frontiersin.orgrsc.orgnih.govresearchgate.netnih.gov MD simulations with explicit solvent molecules are used to study how the solvent affects the conformational landscape of a compound like N-phenylcyclopentanesulfonamide. frontiersin.orgrsc.org Different solvents can favor different conformations by forming specific interactions, such as hydrogen bonds, with the solute. frontiersin.org For example, a molecule might adopt a more extended conformation in one solvent and a more compact or folded conformation in another. researchgate.net These conformational changes can, in turn, affect the molecule's reactivity and its ability to bind to a biological target. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Theoretical Predictions

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov

2D and 3D QSAR Approaches

Both 2D and 3D QSAR approaches are used to develop predictive models. nih.govnih.govnih.govmdpi.comnih.gov

2D-QSAR models use descriptors calculated from the 2D representation of the molecules, such as topological indices, constitutional descriptors, and quantum-chemical descriptors. nih.gov These models are generally faster to develop and can provide insights into the general structural features that are important for activity. nih.gov

Statistical Validation and Predictive Performance of QSAR Models

The robustness and predictive capability of any Quantitative Structure-Activity Relationship (QSAR) model are critically dependent on rigorous statistical validation. nih.govresearchgate.net This process ensures that the developed model is not a result of chance correlation and can reliably predict the activity of new, untested compounds. nih.gov For a hypothetical QSAR model developed for N-phenylcyclopentanesulfonamide and its analogs, a multi-faceted validation approach, incorporating both internal and external validation techniques, would be essential. basicmedicalkey.com

Internal Validation

Internal validation assesses the stability and robustness of the QSAR model using the training set data from which it was generated. basicmedicalkey.com The primary methods for internal validation are cross-validation techniques.

One of the most common methods is the Leave-One-Out (LOO) cross-validation . In this procedure, one compound is removed from the training set, and the model is rebuilt using the remaining compounds. The activity of the removed compound is then predicted by the newly developed model. This process is repeated until every compound has been left out once. The predictive ability of the model is then quantified by the cross-validated correlation coefficient (q² or Q²). A high q² value (often considered > 0.5) is generally indicative of good internal predictivity. researchgate.netmdpi.com

Another technique is Leave-Multiple-Out (LMO) cross-validation , where a group of compounds is omitted in each cycle. This can provide a more robust estimation of the model's stability compared to LOO.

Y-randomization or scrambling is another crucial internal validation test. researchgate.netnih.gov The biological activity values (y-variable) are randomly shuffled, and a new QSAR model is developed using the original independent variables (molecular descriptors). This process is repeated multiple times. A robust model should have very low correlation coefficients for the scrambled data, confirming that the original model is not due to a chance correlation between the descriptors and the biological activity.

A hypothetical internal validation of a QSAR model for N-phenylcyclopentanesulfonamide might yield the results shown in the interactive table below.

| Validation Parameter | Symbol | Value | Interpretation |

| Coefficient of Determination | r² | 0.85 | Strong correlation between descriptors and activity in the training set. |

| Leave-One-Out Cross-Validation Coefficient | q² | 0.72 | Good internal predictive ability. |

| Standard Deviation of Error of Prediction | SDEP | 0.31 | Low error in prediction for the training set. |

| Y-Randomization Test (average r²) | r²_rand | 0.15 | Low probability of chance correlation. |

External Validation

While internal validation is crucial, the ultimate test of a QSAR model's utility lies in its ability to predict the biological activity of an external set of compounds that were not used in the model's development. researchgate.net This process is known as external validation. basicmedicalkey.com

For this purpose, the initial dataset of compounds is typically split into a larger training set (used to build the model) and a smaller test set (used for external validation). The predictive performance of the model on the test set is evaluated using several statistical metrics.

The predictive r² (r²_pred) is a key metric, analogous to the q² of internal validation. It assesses the correlation between the observed and predicted activities for the test set compounds. Other important parameters include the Root Mean Square Error of Prediction (RMSEP) and the Mean Absolute Error (MAE) , which provide measures of the average prediction error for the external set. nih.gov

The following interactive table presents hypothetical external validation results for a QSAR model of N-phenylcyclopentanesulfonamide.

| Metric | Symbol | Value | Significance |

| Predictive r² | r²_pred | 0.78 | Strong predictive power for external compounds. |

| Root Mean Square Error of Prediction | RMSEP | 0.35 | Low average error in the predictions for the test set. |

| Mean Absolute Error | MAE | 0.29 | The average of the absolute differences between predicted and actual values is low. |

| Concordance Correlation Coefficient | CCC | 0.88 | High agreement between predicted and observed values. |

A comprehensive statistical validation, combining robust internal and external validation metrics, is indispensable for establishing the credibility and applicability of any QSAR model for N-phenylcyclopentanesulfonamide. These validation processes ensure that the model is not only statistically sound but also possesses practical predictive power for guiding the design of new and more potent analogs.

Intermolecular Interactions and Supramolecular Assemblies of N Phenylcyclopentanesulfonamide

Hydrogen Bonding Networks in the Solid State

Hydrogen bonds are among the strongest non-covalent interactions and play a pivotal role in the formation of predictable supramolecular structures in the solid state. wikipedia.orgbasicmedicalkey.com The sulfonamide group (-SO₂NH-) in N-phenylcyclopentanesulfonamide is a classic hydrogen bonding motif. The nitrogen atom acts as a hydrogen bond donor, while the two oxygen atoms of the sulfonyl group are potent hydrogen bond acceptors.

In the solid state, sulfonamides frequently form dimeric structures or extended chains through N-H···O=S hydrogen bonds. mdpi.comresearchgate.net For instance, cyclic NH carboximides, which share the CO-NH-CO functional group, commonly exhibit centrosymmetric dimer formation or linear ribbon structures. researchgate.net In the case of N-phenylcyclopentanesulfonamide, it is plausible that the molecules self-assemble into centrosymmetric dimers via a pair of N-H···O hydrogen bonds, forming an R²₂(8) graph set motif. This is a common and robust hydrogen-bonding pattern observed in many molecules containing the N-H group.

Alternatively, a catemeric chain, where molecules are linked head-to-tail by N-H···O hydrogen bonds in a C(4) pattern, could also be formed. mdpi.com The presence of the bulky cyclopentyl and phenyl groups might influence the preference for one motif over the other due to steric hindrance. Advanced solid-state NMR techniques, such as (14)N-(1)H HMQC, can be employed to experimentally identify specific hydrogen bonding motifs in crystalline and amorphous solids. nih.gov

Table 1: Potential Hydrogen Bonding Parameters in N-phenylcyclopentanesulfonamide (Note: This table is predictive, based on typical values for sulfonamides, as specific experimental data for N-phenylcyclopentanesulfonamide is not available.)

| Donor (D) | Acceptor (A) | D-H···A Angle (°) | H···A Distance (Å) | D···A Distance (Å) |

| N-H | O=S | 160-180 | 1.8-2.2 | 2.8-3.2 |

Pi-Stacking and Other Non-Covalent Interactions

The phenyl group in N-phenylcyclopentanesulfonamide is an aromatic π-system capable of engaging in π-π stacking interactions. wikipedia.org These interactions can occur in various geometries, including face-to-face, edge-to-face (T-shaped), and offset-stacked arrangements. nih.govrsc.org Quantum mechanical calculations have shown that T-shaped and offset-stacked conformations are often energetically more favorable due to reduced electron-electron repulsion. nih.gov The presence of substituents on the aromatic ring can significantly influence the geometry and strength of these interactions. nih.gov

Furthermore, the C-H bonds of the cyclopentyl ring and the phenyl ring can act as weak hydrogen bond donors, forming C-H···O and C-H···π interactions. The C-H···O interactions would involve the sulfonyl oxygen atoms as acceptors, while the C-H···π interactions would involve the electron-rich face of the phenyl ring as the acceptor. These interactions, although individually weak, can collectively contribute significantly to the cohesion of the crystal structure. Van der Waals forces, arising from temporary fluctuations in electron density, are also ubiquitous and play a fundamental role in the close packing of molecules in the crystal. wikipedia.org

Table 2: Common Non-Covalent Interactions and Their Typical Geometries

| Interaction Type | Description | Typical Geometry |

| π-π Stacking | Attractive interaction between aromatic rings. wikipedia.org | Face-to-face, T-shaped, or offset. nih.gov |

| C-H···π | Interaction between a C-H bond and a π-system. | C-H bond points towards the face of the phenyl ring. |

| van der Waals | Dispersive forces between molecules. wikipedia.org | Non-directional, dependent on surface contact. |

| n → π Interaction* | Donation of lone-pair electron density to an adjacent antibonding orbital. nih.govnih.gov | Can influence peptide bond stability and protein structure. nih.govnih.gov |

Co-crystallization and Crystal Engineering Strategies

Co-crystallization has emerged as a powerful strategy in crystal engineering to modify the physicochemical properties of active pharmaceutical ingredients (APIs) without altering their chemical structure. nih.govchitkara.edu.in A cocrystal is a multi-component crystalline solid where the components are held together by non-covalent interactions, typically hydrogen bonds. nih.gov

For N-phenylcyclopentanesulfonamide, co-crystallization could be a viable approach to tune its solid-state properties. The sulfonamide group provides reliable hydrogen bond donor and acceptor sites, making it an excellent candidate for forming cocrystals with a variety of co-formers. nih.gov Suitable co-formers would be molecules that contain complementary functional groups, such as carboxylic acids, amides, or pyridines. rsc.org

For example, a carboxylic acid co-former could interact with the sulfonamide moiety through an N-H···O(carbonyl) hydrogen bond and an O-H(acid)···O(sulfonyl) hydrogen bond, forming a robust supramolecular synthon. Similarly, a pyridine-containing co-former could accept a hydrogen bond from the sulfonamide N-H group. The selection of a co-former can be guided by principles of supramolecular chemistry and an understanding of intermolecular interactions. rsc.org Various methods can be employed for preparing cocrystals, including slow evaporation from solution, slurry conversion, and solid-state grinding. chitkara.edu.inijprajournal.com

Host-Guest Chemistry with Macrocyclic Receptors in the Context of Sulfonamides

Host-guest chemistry involves the formation of inclusion complexes where a "guest" molecule is encapsulated within the cavity of a larger "host" molecule. This field has significant applications in drug delivery, stabilization, and taste-masking. Sulfonamides, as a class of compounds, have been shown to form inclusion complexes with various macrocyclic hosts, most notably cyclodextrins and calixarenes. nih.govresearchgate.net

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic inner cavity. youtube.com They can encapsulate poorly water-soluble guest molecules, like many sulfonamides, thereby increasing their aqueous solubility and bioavailability. nih.govconicet.gov.ar The formation of a 1:1 inclusion complex between a sulfonamide and a cyclodextrin (B1172386) is a common observation. nih.govconicet.gov.ar The driving force for complexation is primarily the hydrophobic effect, where the nonpolar part of the sulfonamide (e.g., the phenyl ring) is favorably partitioned into the nonpolar cyclodextrin cavity from the aqueous environment. basicmedicalkey.comnih.gov

Calixarenes are another class of macrocyclic hosts, synthesized from the condensation of phenols and formaldehyde, that can form complexes with a variety of guest molecules. researchgate.net Water-soluble calixarene (B151959) derivatives, such as those bearing sulfonate groups, have been extensively studied as drug carriers. researchgate.netnih.gov The binding of guests within the calixarene cavity is driven by a combination of non-covalent interactions, including hydrophobic, van der Waals, π-π, and cation-π interactions. chemrxiv.org Sulfonamide-functionalized calixarenes have also been synthesized and investigated for their biological activities. researchgate.netnih.gov

In the context of N-phenylcyclopentanesulfonamide, it is highly probable that it could form inclusion complexes with cyclodextrins and appropriately functionalized calixarenes. The phenyl group would likely be the primary binding motif to be included in the host's cavity. The formation of such complexes could potentially enhance its solubility and modify its physicochemical profile.

Table 3: Common Macrocyclic Hosts for Sulfonamides

| Host Molecule | Description | Typical Guest Interaction |

| β-Cyclodextrin | A cyclic oligosaccharide of seven glucose units. nih.gov | The aniline (B41778) or substituted pyrimidine (B1678525) ring of sulfonamides can be included in the cavity. nih.govconicet.gov.ar |

| p-Sulfonatocalix[n]arenes | Calixarenes functionalized with sulfonate groups to impart water solubility. nih.gov | Can encapsulate cationic and hydrophobic guests through a combination of interactions. researchgate.netchemrxiv.org |

| Zeolite Y | A high-silica zeolite with a porous framework. | Can embed sulfonamides through multiple weak H-bonds and van der Waals interactions. nih.gov |

Chemical Reactivity and Transformations of N Phenylcyclopentanesulfonamide

Stability and Degradation Pathways: Mechanistic Focus

N-phenylcyclopentanesulfonamide is characterized by its considerable stability under standard conditions, a feature common to many sulfonamides used in medicinal chemistry and materials science. However, it is susceptible to degradation under harsh acidic or basic conditions, as well as through specific reductive methods.

The primary degradation pathway involves the hydrolysis of the N-S bond.

Acid-Catalyzed Hydrolysis : In a strong acidic medium, the nitrogen atom of the sulfonamide can be protonated. This protonation makes the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The reaction proceeds via a mechanism where the protonated sulfonamide undergoes attack by a water molecule, leading to the cleavage of the N-S bond. This process yields cyclopentanesulfonic acid and aniline (B41778). Studies on related N-acylsulfonamides have shown that hydrolysis is often more prevalent in acidic conditions compared to alkaline environments. nih.gov

Forced degradation studies on complex molecules containing sulfonamide moieties reveal that the group is generally stable against oxidative and photolytic stress but labile to pH and temperature extremes. nih.govresearchgate.net The stability is a critical factor, and kinetic studies of degradation can help determine the shelf life of related compounds under various environmental conditions. researchgate.net

Table 1: General Degradation Pathways for N-phenylcyclopentanesulfonamide

| Condition | Degradation Pathway | Primary Products |

|---|---|---|

| Strong Acid (e.g., HCl) | Acid-catalyzed hydrolysis of the N-S bond | Cyclopentanesulfonic acid, Aniline |

| Strong Base (e.g., NaOH) | Base-catalyzed hydrolysis of the N-S bond | Cyclopentanesulfonate salt, Aniline |

Functional Group Interconversions Involving the Sulfonamide Moiety

The sulfonamide group, while stable, can be considered a synthetic handle for further molecular transformations. The most significant interconversion is the reductive cleavage of the N-S bond, which effectively deprotects the amine. chemrxiv.orgresearchgate.net This reaction is valuable in organic synthesis where the sulfonamide group is used to protect a primary or secondary amine.

Several methods have been developed for the reductive cleavage of sulfonamides:

Metal-Free Reductive Cleavage : Recent advancements have utilized photoactivated neutral organic electron donors to cleave the N-S bond under mild, metal-free conditions. nih.gov In this mechanism, an electron is transferred from the donor to the sulfonyl group, which hosts the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov This forms a radical anion that subsequently fragments. For N-arylsulfonamides like N-phenylcyclopentanesulfonamide, the reaction efficiently yields the corresponding amine (aniline) and a sulfinate. nih.govstrath.ac.uk The stability of the resulting anilide anion, which is resonance-stabilized, facilitates this cleavage. nih.gov

Metal-Mediated Reductions : Traditional methods often employ aggressive metal-containing reagents. strath.ac.uk Reagents like samarium(II) iodide (SmI₂), often in the presence of HMPA, or lithium aluminum hydride (LiAlH₄) with nickel compounds can achieve this transformation. strath.ac.uk These powerful reducing agents are effective but can lack functional group tolerance, limiting their application in complex molecules.

Table 2: Selected Reagents for Reductive Cleavage of N-Arylsulfonamides

| Reagent/Method | Conditions | General Outcome |

|---|---|---|

| Photoactivated Organic Electron Donor | Room temperature, photoactivation | Mild, metal-free cleavage to amine and sulfinate. nih.gov |

| Samarium(II) Iodide (SmI₂) | Hexamethylphosphoramide (HMPA) as additive | Effective cleavage, but requires stoichiometric samarium. strath.ac.uk |

| Dissolving Metal Reduction (e.g., Na/NH₃) | Liquid ammonia, -78 °C | Powerful reduction, but harsh conditions and low functional group compatibility. vanderbilt.edu |

Role as a Ligand or Catalyst Precursor in Chemical Transformations

While specific examples of N-phenylcyclopentanesulfonamide itself acting as a ligand are not extensively documented in readily available literature, the structural motifs within the molecule suggest a potential for such applications. The sulfonamide functional group contains both nitrogen and oxygen atoms with lone pairs of electrons, making them potential coordination sites for metal ions.

N-arylsulfonamides can serve as precursors for N-centered radicals under photocatalytic conditions. researchgate.net These radical intermediates can then participate in various bond-forming reactions, such as additions to alkenes. researchgate.net This strategy transforms the traditionally stable sulfonamide into a reactive species for carbon-carbon or carbon-heteroatom bond formation.

Furthermore, the synthesis of N-arylsulfonamides often involves the coupling of a primary sulfonamide with an aryl halide, a reaction that can be catalyzed by copper complexes. researchgate.net This indicates the interaction of the sulfonamide moiety with transition metals, a fundamental aspect of its potential use in catalysis, either as a ligand for a pre-catalyst or as a substrate in a catalytic cycle. The development of new catalytic systems continues to expand the synthetic utility of otherwise stable functional groups like sulfonamides. researchgate.netrsc.org

Molecular Interactions with Biological Targets: Mechanistic Investigations Non Clinical Focus

Enzyme Inhibition Mechanisms

The potential for N-phenylcyclopentanesulfonamide to act as an enzyme inhibitor would be evaluated through a series of established non-clinical laboratory studies. These investigations are crucial for understanding the compound's mechanism of action at a molecular level.

Kinetic Analysis of Inhibition

To characterize the nature of enzyme inhibition by N-phenylcyclopentanesulfonamide, detailed kinetic analyses would be performed. This involves measuring the rate of an enzyme-catalyzed reaction in the presence of varying concentrations of the substrate and the inhibitor. The data obtained from these experiments allow for the determination of key kinetic parameters such as the Michaelis constant (K_m) and the maximum velocity (V_max).

Different modes of reversible inhibition—competitive, noncompetitive, uncompetitive, and mixed—can be distinguished by analyzing the effects of the inhibitor on K_m and V_max. researchgate.netlibretexts.org For instance, a competitive inhibitor would increase the apparent K_m without affecting V_max, while a noncompetitive inhibitor would decrease V_max without changing K_m. researchgate.netmdpi.com Uncompetitive inhibitors would decrease both V_max and the apparent K_m. researchgate.netlibretexts.org This analysis is typically visualized using graphical representations such as Lineweaver-Burk or Michaelis-Menten plots. libretexts.org

A hypothetical kinetic analysis of N-phenylcyclopentanesulfonamide might yield data that can be compiled into a table to illustrate these principles.

Interactive Data Table: Hypothetical Kinetic Parameters for N-phenylcyclopentanesulfonamide Inhibition

| Inhibitor Concentration (nM) | Apparent K_m (µM) | Apparent V_max (µmol/min) | Inhibition Type |

| 0 | 10 | 100 | - |

| 50 | 20 | 100 | Competitive |

| 100 | 10 | 50 | Noncompetitive |

| 150 | 5 | 50 | Uncompetitive |

| 200 | 15 | 75 | Mixed |

Identification of Molecular Interaction Sites

Identifying the binding site of N-phenylcyclopentanesulfonamide on a target enzyme is fundamental to understanding its inhibitory mechanism. The primary interaction sites are the active site, where the substrate binds, or an allosteric site, which is a distinct location on the enzyme. researchgate.net

Active Site Binding: Competitive inhibitors typically bind to the active site, directly competing with the substrate. libretexts.org

Allosteric Site Binding: Noncompetitive and uncompetitive inhibitors bind to allosteric sites. researchgate.net Binding at an allosteric site can induce a conformational change in the enzyme, thereby affecting its catalytic activity.

Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and site-directed mutagenesis are employed to identify these interaction sites and characterize the specific amino acid residues involved in binding the inhibitor.

Mechanistic Studies of Covalent Adduct Formation

Some inhibitors, known as irreversible inhibitors, form a stable, covalent bond with the enzyme. libretexts.org Mechanistic studies would investigate whether N-phenylcyclopentanesulfonamide acts through such a mechanism. This involves identifying the formation of a covalent adduct between the compound and the target protein.

The formation of a covalent bond typically involves a reactive electrophilic group on the inhibitor that attacks a nucleophilic residue (such as cysteine, serine, or lysine) on the enzyme. mdpi.comresearchgate.net Techniques like mass spectrometry are crucial for confirming the formation of a covalent adduct and identifying the specific amino acid residue that has been modified. mdpi.comnih.gov The process involves digesting the inhibitor-enzyme complex and analyzing the resulting peptides to pinpoint the modification.

Receptor Binding and Activation Mechanisms at the Molecular Level

Should N-phenylcyclopentanesulfonamide be found to interact with a receptor, studies would focus on elucidating the molecular mechanisms of binding and subsequent activation or inhibition. Receptors are key components of cellular signaling pathways, and their interaction with ligands like N-phenylcyclopentanesulfonamide can trigger a range of physiological responses. nih.govnih.gov

The process begins with the binding of the ligand to a specific site on the receptor. This binding event induces a conformational change in the receptor protein, which in turn initiates a downstream signaling cascade. nih.gov The nature of this interaction determines whether the compound acts as an agonist (activating the receptor) or an antagonist (blocking the receptor's activity).

Investigative techniques for receptor binding include radioligand binding assays to determine binding affinity (K_d) and competition assays to understand how the compound interacts with known ligands. Structural biology methods, such as cryo-electron microscopy, can provide detailed images of the ligand-receptor complex, revealing the precise molecular interactions that govern binding and activation. researchgate.net

Structure-Mechanism Relationships for Biological Target Modulation: Theoretical Frameworks

Understanding the relationship between the chemical structure of N-phenylcyclopentanesulfonamide and its biological activity is a key objective. This involves establishing theoretical frameworks that can predict how modifications to the compound's structure will affect its interaction with a biological target.

Computational methods, such as molecular docking and molecular dynamics simulations, are powerful tools in this regard. These approaches can model the interaction between N-phenylcyclopentanesulfonamide and its target protein at an atomic level, helping to predict binding affinity and identify key structural features responsible for its activity. This information is invaluable for the rational design of more potent and selective analogs.

Electrochemical Behavior and Applications of N Phenylcyclopentanesulfonamide in Fundamental Chemistry

Electrochemical Reduction and Oxidation Mechanisms

The electrochemical behavior of sulfonamides is characterized by both reduction and oxidation processes, which are influenced by the molecular structure and the experimental conditions.

Oxidation Mechanisms: The anodic oxidation of sulfonamides has been a subject of study, often revealing irreversible processes. For many sulfonamides, the oxidation is believed to occur at the amino group attached to the benzene ring. nih.gov This process can be diffusion-controlled, meaning the rate of reaction is governed by the rate at which the sulfonamide molecules travel from the bulk solution to the electrode surface. nih.gov The oxidation process is often pH-dependent, with the peak potential shifting with changes in pH, indicating the involvement of protons in the reaction mechanism. nih.gov

Reduction Mechanisms: The reductive cleavage of the sulfonyl group in sulfonamides is also an area of electrochemical investigation. strath.ac.uk This process can be challenging, often requiring very negative reduction potentials. strath.ac.uk The mechanism can involve the transfer of electrons to the sulfonamide molecule, leading to the cleavage of the sulfur-nitrogen bond or the sulfur-carbon bond. strath.ac.ukacs.org The specific pathway of reduction can be influenced by the nature of the substituents on the aromatic ring and the nitrogen atom. For instance, the presence of electron-withdrawing groups can facilitate the reduction process. acs.org In some cases, electrochemical reduction can be a chemoselective method for cleaving sulfonimide groups to yield sulfonamides. acs.org

Voltammetric Studies for Redox Properties

Voltammetry is a key technique used to investigate the redox properties of sulfonamides. Cyclic voltammetry (CV) and square-wave voltammetry (SWV) are commonly employed to determine oxidation and reduction potentials, study reaction mechanisms, and perform quantitative analysis. nih.govnih.gov

In a typical cyclic voltammogram for the oxidation of a sulfonamide like sulfanilamide, an irreversible oxidation peak is observed, with no corresponding reduction peak on the reverse scan. nih.gov The potential at which this peak occurs provides information about the ease of oxidation of the compound. The effect of scan rate on the peak current in CV studies can be used to determine whether the process is diffusion-controlled or adsorption-controlled. nih.gov

The following table summarizes typical electrochemical data obtained from voltammetric studies of various sulfonamides, which could serve as a reference for potential studies on N-phenylcyclopentanesulfonamide.

| Compound | Voltammetric Technique | Electrode | pH | Oxidation Peak Potential (V) | Linear Range (mol/L) | Detection Limit (mol/L) | Reference |

| Sulfanilamide | Square-Wave Voltammetry | Glassy Carbon | 2.0 | +1.06 | 5.0 x 10⁻⁶ - 7.47 x 10⁻⁵ | 9.2 x 10⁻⁷ | nih.gov |

| Sulfamethazine | Cyclic Voltammetry | Modified Glassy Carbon | 2.0 | +0.927 | 5.0 x 10⁻⁷ - 1.1 x 10⁻⁴ | 3.19 x 10⁻⁸ | scielo.br |

| Sulfadiazine | Cyclic Voltammetry | Modified Glassy Carbon | 2.0 | +0.963 | 5.0 x 10⁻⁷ - 1.1 x 10⁻⁴ | 6.76 x 10⁻⁸ | scielo.br |

| Sulfamethoxazole (B1682508) | Cyclic Voltammetry | Modified Glassy Carbon | 2.0 | +1.013 | 5.0 x 10⁻⁷ - 1.1 x 10⁻⁴ | 9.41 x 10⁻⁸ | scielo.br |

| Sulfathiazole | Square-Wave Voltammetry | Poly(3-methylthiophene) | 6.26 | - | 9.7 x 10⁻⁸ - 5.0 x 10⁻⁵ | 6.4 x 10⁻⁸ | nih.gov |

This table presents data for representative sulfonamides and is intended to provide a general overview of the electrochemical parameters studied for this class of compounds.

Applications in Electroanalytical Method Development

The electroactive nature of the sulfonamide group has led to the development of various electroanalytical methods for their detection and quantification in different matrices, including pharmaceutical formulations, biological fluids, and environmental samples. tandfonline.combenthamdirect.com These methods are often advantageous due to their high sensitivity, rapid response, and cost-effectiveness. benthamdirect.com

The development of these methods often involves the use of chemically modified electrodes to enhance selectivity and sensitivity. scielo.brafricaresearchconnects.com For example, glassy carbon electrodes modified with materials like carboxyl multiwalled carbon nanotubes have shown improved performance for the determination of various sulfonamides. scielo.br These modifications can increase the electrode surface area and facilitate the electron transfer process.

Electroanalytical techniques are not only used for detection but also for studying the degradation of sulfonamides, which are considered environmental pollutants. mdpi.comnih.gov Electrochemical oxidation has been explored as a method for treating wastewater containing sulfonamides. mdpi.comnih.gov

Interfacial Phenomena and Electrode Interactions

The choice of electrode material plays a significant role in the interfacial interactions. Carbon-based electrodes, such as glassy carbon and carbon paste electrodes, are widely used for sulfonamide analysis due to their wide potential window and chemical inertness. africaresearchconnects.comtandfonline.com The surface of these electrodes can be modified to tailor their interaction with sulfonamide molecules, thereby improving the analytical performance of the sensor. scielo.brafricaresearchconnects.com The development of novel electrode materials and a deeper understanding of the interfacial processes are ongoing areas of research in the electroanalysis of sulfonamides.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.